L-Glutaminsäure-Diethylester-Hydrochlorid

Übersicht

Beschreibung

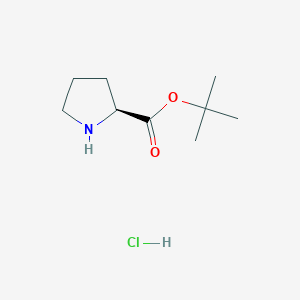

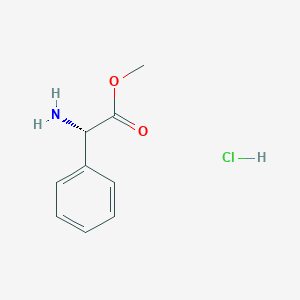

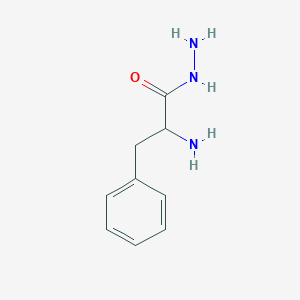

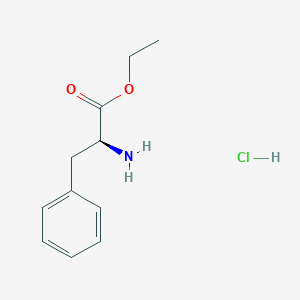

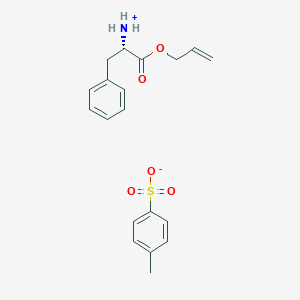

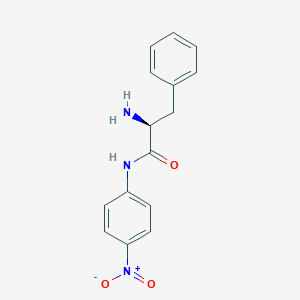

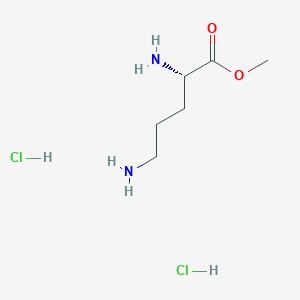

L-Glutamic acid diethyl ester hydrochloride: is a chemical compound with the molecular formula C9H17NO4·HCl and a molecular weight of 239.70 g/mol . It is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in various chemical and biological research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

L-Glutaminsäurediethylesterhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Die Verbindung wird zur Untersuchung des Aminosäurestoffwechsels und der Neurotransmitterfunktionen verwendet.

Wirkmechanismus

L-Glutaminsäurediethylesterhydrochlorid wirkt als nichtselektiver Agonist an exzitatorischen Aminosäurerezeptoren. Das bedeutet, dass es an diese Rezeptoren binden und sie aktivieren kann, was zu verschiedenen physiologischen Effekten führt. Der Wirkmechanismus der Verbindung beinhaltet die Modulation der Neurotransmitterfreisetzung und synaptischen Plastizität, die für die normale Gehirnfunktion entscheidend sind .

Wirkmechanismus

Target of Action

L-Glutamic acid diethyl ester hydrochloride is a nonselective agonist at excitatory amino acid receptors . These receptors play a crucial role in the transmission of excitatory signals in the central nervous system.

Mode of Action

As an agonist, this compound binds to excitatory amino acid receptors, mimicking the action of the natural ligand, glutamate. This binding triggers a conformational change in the receptor, leading to the opening of ion channels and the subsequent flow of ions across the cell membrane .

Biochemical Pathways

The activation of excitatory amino acid receptors by L-Glutamic acid diethyl ester hydrochloride can influence several biochemical pathways. These pathways are primarily involved in the transmission of neural signals and can have downstream effects on various neurological processes .

Result of Action

The activation of excitatory amino acid receptors by L-Glutamic acid diethyl ester hydrochloride can result in increased neural excitability. This can lead to various molecular and cellular effects, depending on the specific neural pathways involved .

Action Environment

The action, efficacy, and stability of L-Glutamic acid diethyl ester hydrochloride can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound or its target receptors, the pH and temperature of the environment, and the presence of metabolic enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Glutamic acid diethyl ester hydrochloride can be synthesized through the esterification of L-glutamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Esterification: L-glutamic acid is reacted with ethanol in the presence of a strong acid such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Purification: The resulting ester is purified through recrystallization or other suitable purification techniques to obtain the final product.

Industrial Production Methods: Industrial production of L-glutamic acid diethyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Glutaminsäurediethylesterhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

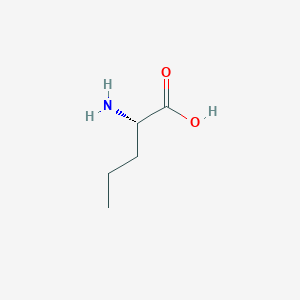

Hydrolyse: Die Estergruppen können hydrolysiert werden, um L-Glutaminsäure und Ethanol zu ergeben.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen können für die Hydrolyse verwendet werden.

Substitution: Elektrophile wie Alkylhalogenide können in Substitutionsreaktionen verwendet werden.

Oxidation und Reduktion: Häufige Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte:

Hydrolyse: L-Glutaminsäure und Ethanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Oxidation und Reduktion: Oxidierte oder reduzierte Formen der Verbindung.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Glutaminsäuredimethylesterhydrochlorid: Ähnlich in der Struktur, jedoch mit Methylestergruppen anstelle von Ethylestergruppen.

L-Glutaminsäuredi-tert-butylesterhydrochlorid: Enthält tert-Butylestergruppen, die unterschiedliche sterische und elektronische Eigenschaften bieten.

Einzigartigkeit: L-Glutaminsäurediethylesterhydrochlorid ist aufgrund seiner spezifischen Estergruppen einzigartig, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen. Seine Fähigkeit, als nichtselektiver Agonist an exzitatorischen Aminosäurerezeptoren zu wirken, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

diethyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16450-41-2 (Parent) | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-89-4 | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diethyl L-glutamate hydrochloride serves as a substrate for certain enzymes, notably proteases like papain and bromelain. These enzymes catalyze the oligomerization of diethyl L-glutamate hydrochloride, primarily forming poly(α-peptide) chains. [, ] This regioselective polymerization is notable as it predominantly forms α-peptide linkages, unlike traditional chemical polymerization methods that often yield a mixture of α and γ linkages. []

A: Enzymatic oligomerization using papain, for example, stands out due to its rapid kinetics. High substrate concentrations aren't necessary to drive oligomer synthesis. In fact, oligomerization and precipitation occur rapidly even at relatively low concentrations like 0.03 M. [] This efficient process offers advantages for synthesizing oligo(γ-ethyl L-glutamate).

A: Studies show that papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride performs well across a broad pH range. [] Interestingly, while phosphate buffer plays a crucial role in controlling pH, ionic strength doesn't significantly impact the final yield of the oligopeptide. [] This suggests that pH control is paramount for successful enzymatic synthesis.

A: Yes, diethyl L-glutamate hydrochloride can be copolymerized with various other amino acid esters using papain as a catalyst. [] This expands the potential applications of this compound beyond the synthesis of oligo(γ-ethyl L-glutamate) homopolymers, allowing researchers to create diverse peptide copolymers with potentially tailored properties.

A: Diethyl L-glutamate hydrochloride acts as a valuable starting material in the enantiospecific synthesis of complex natural products. For instance, it serves as a key building block in the synthesis of indolizidine alkaloids, such as indolizidines 209B and 209D, and piclavine A. [] This highlights the versatility of this compound in synthetic organic chemistry.

A: Research suggests that diethyl L-glutamate hydrochloride acts as a glutamate receptor antagonist. When injected intracerebroventricularly (icv) in rats, it effectively inhibits the hypertensive effects induced by intracerebral injections of glutamate and kainate. [] This finding points towards its potential as a tool for investigating glutamatergic signaling in the central nervous system.

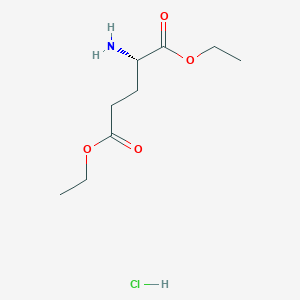

A: Diethyl L-glutamate hydrochloride plays a crucial role as an intermediate in the synthesis of pemetrexed disodium, an anticancer drug. [, ] Specifically, it reacts with a precursor molecule to form pemetrexed diethyl ester, which is then hydrolyzed and converted to the final drug. Optimization of this synthesis route, such as direct precipitation of pemetrexed diethyl ester, can significantly enhance the overall yield and cost-effectiveness of pemetrexed disodium production. []

ANone: While the provided abstracts lack specific spectroscopic data, diethyl L-glutamate hydrochloride's structure can be deduced from its name and reactions. It is the diethyl ester of L-glutamic acid, with a hydrochloride salt on the amino group.

A: While the abstracts don't explicitly discuss stability, one study mentions that the (bi)lysine salt of pemetrexed exhibits superior stability compared to other forms. [] This suggests that salt formation might be a viable strategy for enhancing the stability of compounds derived from diethyl L-glutamate hydrochloride, such as pemetrexed.

ANone: Various analytical methods are employed to study diethyl L-glutamate hydrochloride and its reaction products. These include:

- MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight distribution of oligo(γ-ethyl L-glutamate) synthesized using papain. [, ]

- 1H NMR Spectroscopy: ¹H NMR provides information about the structure of the synthesized oligomers, including confirmation of the α-peptide linkage formation. [, ]

- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of pemetrexed disodium synthesized using diethyl L-glutamate hydrochloride as an intermediate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.